1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-bromophenyl substituent at the 1-position and a 4-(pyrimidin-2-yl)piperazinyl group at the 3-position.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXSNVBQFSBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the pyrimidinyl-substituted piperazine: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The pyrimidinyl group can be reduced under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a phenol derivative, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrrolidine-2,5-dione core but differ in substituents, leading to variations in physicochemical properties and biological activity:
Indolyl-Substituted Pyrrolidine-2,5-diones ()
Compounds 4f , 4g , 4h , and 4i feature dual indolyl or methoxyindolyl groups linked via piperidine or ethyl spacers. Key differences include:
- Substituents : Methoxy or fluoro groups on indole rings.
- Physicochemical Properties :
- 4f : Melting point = 100–109°C, yield = 93.8%.
- 4g : Melting point = 104–108°C, yield = 41.7%.
- 4h : Melting point = 203–204°C, yield = 57.2%.
- 4i : Melting point = 178–182°C, yield = 84.0%.
These compounds highlight the impact of electron-donating (methoxy) or withdrawing (fluoro) groups on melting points and synthetic efficiency .
Michael Adducts with Aryloxy Groups ()
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione and its analogs exhibit GABA-transaminase inhibition:
- 4-Bromophenyloxy derivative : IC₅₀ = 100.5 ± 5.2 µM.
- Salicyldehyde derivative : IC₅₀ = 160.4 ± 6.2 µM.
The bromophenyloxy group enhances activity compared to bulkier substituents, suggesting substituent size and polarity critically influence enzyme binding .
Ethoxyphenyl Analog ()
1-(4-Ethoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione replaces bromine with an ethoxy group:
- Molecular Weight : 381.43 (vs. ~450–500 for bromophenyl analogs).
Chlorophenyl and Trifluoromethyl Derivatives ()
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione:
- Molecular Weight : 595.45.
- Substituents : Chlorophenyl sulfanyl and trifluoromethyl groups increase steric bulk and electronegativity, likely affecting receptor selectivity .
Sulfanyl-Pyrimidine Derivative ()
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione:
- Molecular Weight : 299.35.
- Key Feature : Sulfanyl linker may enhance metabolic stability compared to piperazine-based analogs .
Bromophenyl-Chlorophenyl Piperazinyl Analog ()
1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione:
- Structural Difference : Chlorophenyl vs. pyrimidinyl on piperazine.
- Implication : Pyrimidine’s hydrogen-bonding capacity may improve target engagement compared to chlorophenyl .
Key Findings
- Substituent Effects : Bromine and pyrimidine enhance lipophilicity and target binding, while ethoxy or sulfanyl groups may improve solubility .
- Synthetic Yields : Bulky substituents (e.g., indolyl) reduce yields, whereas methoxy groups improve efficiency .
- Biological Activity : Aryloxy groups (e.g., 4-bromophenyloxy) confer potent enzyme inhibition, suggesting the target compound’s bromophenyl group may similarly enhance activity .
Biological Activity
The compound 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article summarizes the biological activity of this compound based on recent research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is , with a molecular weight of 396.27 g/mol. The structure includes a bromophenyl group, a pyrimidinyl piperazine moiety, and a pyrrolidine-2,5-dione core, which contributes to its diverse biological properties.
Anticancer Properties
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression by modulating immune responses. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the catabolism of tryptophan along the kynurenine pathway, which is often exploited by tumors to evade immune detection .
Case Study: IDO1 Inhibition
A study demonstrated that compounds similar to 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione effectively inhibited IDO1 activity in vitro, leading to increased T-cell activation and proliferation in cancer models. This suggests potential therapeutic applications in immunotherapy for cancers such as melanoma and colorectal cancer.
Neuroprotective Effects
The compound has also shown promise as an antioxidant. In cellular models of oxidative stress, it was found to protect neuronal cells from hydrogen peroxide-induced damage. Specifically, it reduced reactive oxygen species (ROS) production and stabilized mitochondrial function .
Mechanistic Insights
The neuroprotective mechanism involves modulation of the IL-6/Nrf2 signaling pathway, promoting cell survival under oxidative stress conditions. This suggests that the compound could be beneficial in treating neurodegenerative diseases characterized by oxidative stress .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with low toxicity at therapeutic doses. In vitro assays showed no significant cytotoxicity up to 80 μM concentrations in neuronal cell lines .
Summary of Findings
| Biological Activity | Mechanism | Therapeutic Potential |
|---|---|---|
| Anticancer | IDO1 inhibition | Cancer immunotherapy |
| Neuroprotection | ROS reduction; mitochondrial stabilization | Treatment for neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
